![molecular formula C10H8BrNO2S B2431851 Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate CAS No. 1980045-04-2](/img/structure/B2431851.png)
Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate
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Description
Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate (MBTTC) is an organic compound that is commonly used in the synthesis of organic compounds. It is a white crystalline solid that has a melting point of 167 °C and a boiling point of 300 °C. MBTTC is a versatile compound used in a variety of scientific research applications and lab experiments.
Scientific Research Applications
Kinase Inhibitors
Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate serves as a valuable scaffold for the preparation of kinase inhibitors. Researchers have employed microwave-assisted synthesis to rapidly access 3-aminobenzo[b]thiophenes, achieving yields between 58% and 96%. These compounds play a crucial role in inhibiting kinases associated with diseases such as cancer and inflammation .
Organic Semiconductors
Benzothiophenes, including derivatives like our compound, are essential components of organic semiconductors. Their elongated and highly delocalized electronic structures make them suitable for applications in electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
Thiophene derivatives, including our compound, have been explored as corrosion inhibitors in industrial chemistry. Their ability to protect metals from corrosion makes them valuable in various applications .
Anticancer Agents
Researchers have synthesized thiophene derivatives incorporating pyrazolone moieties. These compounds exhibit anticancer activity and hold promise for further development .
Fragment-Based Drug Discovery
The compound’s scaffold, especially the 3-aminobenzo[b]thiophene core, offers enormous potential for further derivatization. It has been successfully used in fragment-based drug discovery, including the identification of inhibitors for kinase targets like LIMK1, PIM-kinases, and MAPK-2 kinase .
properties
IUPAC Name |
methyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZIMOTXTFBGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=C2Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate |
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